4-Chloro-2-(chloromethyl)benzo[d]thiazole
Overview
Description
Statins are used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Fluvastatin sodium salt is the sodium salt form of fluvastatin, an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin sodium salt involves several key steps, including the formation of the indole ring, olefin with E-configuration, and a 3,5-syn-diol . One efficient industrial process for the preparation of fluvastatin sodium salt involves a convergent synthesis approach, which is amenable to scale-up and valuable for commercial production . The process typically includes the following steps:
- Formation of the indole ring.
- Introduction of the olefin with E-configuration.
- Formation of the 3,5-syn-diol.
- Final conversion to the sodium salt form.
Industrial Production Methods
Industrial production methods for fluvastatin sodium salt focus on developing safe, ecologically sound, and economically viable processes that meet quality specifications . One such method involves the use of specific reagents and conditions to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin sodium salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving fluvastatin sodium salt include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of fluvastatin, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Fluvastatin sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of statins.
Biology: Investigated for its effects on cellular processes and pathways related to cholesterol biosynthesis.
Medicine: Used to lower plasma cholesterol levels and prevent cardiovascular diseases.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Fluvastatin sodium salt works by competitively inhibiting HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonic acid . This inhibition reduces the synthesis of cholesterol in the liver, leading to lower plasma cholesterol levels . The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the mevalonate pathway .
Comparison with Similar Compounds
Fluvastatin sodium salt is unique among statins due to its entirely synthetic origin and structural distinctiveness from fungal derivatives of this therapeutic class . Similar compounds include:
Each of these compounds shares the common mechanism of inhibiting HMG-CoA reductase but differs in terms of their chemical structure, potency, and pharmacokinetic properties .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUJBRJTDSCBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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